Product packaging for LY 303511 hydrochloride(Cat. No.:)

LY 303511 hydrochloride

Cat. No.: B1574293
M. Wt: 342.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Chemical Biology and Drug Discovery Research

In the intricate landscape of chemical biology and drug discovery, LY 303511 hydrochloride serves as a specific molecular probe. Its importance lies in its ability to help researchers delineate the functions of particular enzymes and pathways. By observing the cellular responses to LY 303511, scientists can infer the involvement of its target pathways in various biological processes. This makes it an invaluable asset in the quest to understand disease mechanisms and identify potential therapeutic targets.

Historical Perspective of its Identification as a Research Tool

The story of this compound is intrinsically linked to another well-known research compound, LY294002.

Derivation as a Structural Analog of LY294002

LY 303511 is a close structural analog of LY294002, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). caymanchem.comaacrjournals.org The key difference in their structures is a single atom substitution in the morpholine (B109124) ring; LY 303511 has an oxygen atom where LY294002 has a nitrogen-hydrogen group. medchemexpress.comnih.gov This seemingly minor alteration has profound consequences for its biological activity.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.82

Origin of Product

United States

Molecular Mechanisms of Action of Ly 303511 Hydrochloride

Primary Molecular Targets and Binding Dynamics

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Modulation

LY 303511 hydrochloride has been identified as an inhibitor of the mTOR pathway, a central regulator of cell growth, proliferation, and survival. medchemexpress.comnih.gov It achieves this through both mTOR-dependent and non-mTOR-dependent mechanisms, distinguishing its pharmacological profile from other mTOR inhibitors like rapamycin. medchemexpress.comresearchgate.net

This compound demonstrates its influence on the mTOR pathway by inhibiting the mTOR-dependent phosphorylation of p70 S6 kinase (S6K). medchemexpress.comresearchgate.net This action is a key downstream event in the mTOR signaling cascade that is crucial for protein synthesis and cell cycle progression. nih.govbohrium.com In studies conducted on human lung epithelial adenocarcinoma (A549) cells, this compound, much like rapamycin, effectively suppressed the phosphorylation of S6K. medchemexpress.comresearchgate.net This inhibition of a critical downstream effector of mTOR contributes to the compound's anti-proliferative effects. medchemexpress.comnih.gov The compound has been shown to block cell proliferation in both A549 cells and primary pulmonary artery smooth muscle cells. medchemexpress.comnih.gov

Voltage-Gated Potassium (Kv) Channel Interaction

Beyond its effects on signaling kinases, this compound also directly interacts with ion channels, specifically voltage-gated potassium (Kv) channels. caymanchem.commedchemexpress.com These channels are integral to maintaining cellular membrane potential and are involved in various physiological processes, including cell proliferation. wikipedia.orgnih.gov

Research has demonstrated that this compound can reversibly block K+ currents. medchemexpress.commedchemexpress.commedchemexpress.com In MIN6 insulinoma cells, the compound was found to inhibit these currents in a dose-dependent manner. medchemexpress.comepfl.ch The half-maximal inhibitory concentration (IC50) for this blockade was determined to be 64.6 ± 9.1 μM. medchemexpress.commedchemexpress.commedchemexpress.com This interaction with Kv channels represents a distinct molecular mechanism through which this compound can influence cellular function. caymanchem.com

Cell LineTargetEffectIC50 Value (μM)
MIN6 insulinoma cellsVoltage-gated K+ currentsReversible blockade64.6 ± 9.1

Bromodomain and Extra-Terminal Domain (BET) Protein Family Interactions

This compound has been identified as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription.

Targeting BRD2, BRD3, and BRD4 Proteins

Quantitative chemoproteomic profiling has demonstrated that this compound, along with its analogue LY294002, inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4. These proteins are from a family of targets structurally unrelated to PI3K. The inhibitory action of this compound is competitive, as it targets the acetyl-lysine binding of the first bromodomain of the BET proteins. X-ray crystallography has revealed that the chromen-4-one scaffold of LY 303511 represents a novel bromodomain pharmacophore. This interaction establishes LY 303511 as a compound with anti-inflammatory and antiproliferative effects, similar to other recently discovered BET inhibitors.

Table 1: Interaction of this compound with BET Proteins

Target Protein Interaction Type Binding Domain
BRD2 Competitive Inhibition First Bromodomain
BRD3 Competitive Inhibition First Bromodomain
BRD4 Competitive Inhibition First Bromodomain

Nuclear Factor-kappa B (NF-κB) Pathway Attenuation

This compound has been shown to attenuate the Nuclear Factor-kappa B (NF-κB) pathway, a key signaling pathway involved in inflammation, immunity, cell survival, and proliferation.

Inhibition of Interleukin-1 Beta (IL-1β)-Stimulated NF-κB Activation

This compound inhibits the activation of NF-κB that is stimulated by Interleukin-1 beta (IL-1β). This inhibition is significant as IL-1β is a potent pro-inflammatory cytokine. The mechanism of this inhibition is independent of the PI3K pathway. By suppressing the activation of NF-κB, this compound can interfere with the downstream inflammatory processes mediated by this transcription factor.

Attenuation of Monocyte Chemoattractant Protein-1 (MCP-1) Expression

A downstream consequence of NF-κB inhibition by this compound is the attenuation of Monocyte Chemoattractant Protein-1 (MCP-1) expression. MCP-1, also known as CCL2, is a chemokine that plays a critical role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Research has shown that both constitutive and IL-1β-induced MCP-1 expression are inhibited by LY 303511 at both the protein and mRNA levels. This suppression of MCP-1 expression is, at least in part, a result of the inhibition of NF-κB activation.

Table 2: Effects of this compound on the NF-κB Pathway

Upstream Stimulus Pathway Component Targeted Downstream Effect
Interleukin-1 Beta (IL-1β) NF-κB Activation Inhibition of Activation
NF-κB Pathway MCP-1 Expression Attenuation of Expression

Secondary and Downstream Signaling Cascade Modulations

Beyond its direct interactions with BET proteins and the NF-κB pathway, this compound also modulates secondary and downstream signaling cascades, notably inducing the production of reactive oxygen species.

Induction of Intracellular Reactive Oxygen Species (ROS) Production

LY 303511 has been demonstrated to induce the production of intracellular reactive oxygen species (ROS). ROS are chemically reactive chemical species containing oxygen. While they are natural byproducts of cellular metabolism, an overproduction of ROS can lead to oxidative stress and cellular damage. In the context of cancer cells, the induction of ROS by LY 303511 has been shown to contribute to its antiproliferative effects. Studies in oral cancer cells have shown that LY 303511 induces ROS and mitochondrial superoxide, leading to oxidative DNA damage and apoptosis. plos.org This suggests that the generation of ROS is a key component of the cytotoxic mechanism of LY 303511 in certain cancer cell types.

Hydrogen Peroxide (H2O2) Generation and its Role in Cellular Response

Research has demonstrated that treatment with this compound leads to an increase in intracellular H2O2 levels in various cancer cell lines. This elevation in H2O2 is not merely a byproduct of cellular stress but an active mechanism that contributes to the compound's biological activity. For instance, in SHEP-1 neuroblastoma cells, the LY 303511-induced increase in H2O2 upregulates the expression of TRAIL receptors DR4 and DR5, thereby amplifying the apoptotic signal. Similarly, in oral cancer cells, the generation of ROS, including mitochondrial superoxide, is a key factor in the compound's anti-proliferative effects. This induced oxidative stress can lead to cellular damage, including oxidative DNA damage, and ultimately trigger apoptotic pathways.

Cell LineObserved Effect of this compoundImplication
SHEP-1 NeuroblastomaIncreased intracellular H2O2Upregulation of TRAIL receptors (DR4 and DR5), sensitizing cells to TRAIL-mediated apoptosis.
Oral Cancer Cells (CAL 27 and SCC-9)Induction of ROS and mitochondrial superoxideLeads to oxidative DNA damage and apoptosis, inhibiting cell proliferation.
PI3K-Independence of H2O2 Production

A crucial aspect of this compound's mechanism is that its ability to generate H2O2 is independent of the Phosphoinositide 3-kinase (PI3K) pathway. This is significant because its structural analog, LY294002, is a well-known PI3K inhibitor. Studies have shown that while both compounds induce H2O2, the effect is not linked to the inhibition of PI3K. This distinction underscores a novel mechanism of action for this compound, separate from the canonical PI3K/Akt signaling pathway.

Modulation of Protein Kinase A (PKA) Activity

Beyond its effects on ROS, this compound also influences cellular signaling through the modulation of Protein Kinase A (PKA) activity.

Link to Homotypic Gap Junctional Intercellular Communication (GJIC) Enhancement

Treatment with this compound has been found to increase the activity of PKA. parkinsonsroadmap.org This activation of PKA is directly linked to an enhancement of homotypic gap junctional intercellular communication (GJIC). parkinsonsroadmap.org GJIC is a critical process for maintaining tissue homeostasis and is often downregulated in cancer cells. The enhancement of GJIC by this compound is associated with the relocalization of the gap junction protein Connexin 43 (Cx43) from the cytosol to the plasma membrane, a process promoted by PKA-mediated phosphorylation. parkinsonsroadmap.org The ability of the PKA inhibitor H89 to decrease the LY 303511-mediated increase in GJIC further solidifies the link between PKA activation and this cellular effect. parkinsonsroadmap.org

Cell LineTreatmentEffect on GJIC (Calcein Transfer)PKA Activity
MDA-MB-231LY 303511 (10 µmol/L)IncreasedIncreased
MDA-MB-435LY 303511 (10 µmol/L)IncreasedIncreased
C8161.9LY 303511 (10 µmol/L)IncreasedIncreased

Regulation of cFLIP(S) Protein Expression and Dynamics

This compound exhibits a complex and dynamic regulation of the anti-apoptotic protein, cellular FLICE-like inhibitory protein (cFLIP).

The short isoform of cFLIP, cFLIP(S), is a key inhibitor of caspase-8 activation and apoptosis. Treatment with this compound leads to a biphasic regulation of cFLIP(S) expression. nih.gov Initially, there is a transient upregulation of cFLIP(S) within the first 30 minutes of treatment. nih.gov However, prolonged exposure to the compound results in a significant downregulation of cFLIP(S) protein levels. nih.gov This dynamic regulation is thought to be mediated by the differential effects of ROS, with an initial superoxide-dominant phase promoting cFLIP(S) expression and a later hydrogen peroxide-dominant phase leading to its degradation. duke.edu This subsequent downregulation of cFLIP(S) is a critical step in sensitizing cancer cells to apoptosis.

Time PointEffect of this compound on cFLIP(S) Expression
30 minutesUpregulation
Prolonged ExposureSignificant downregulation

Influence on Leucine-Rich Repeat Kinase 2 (LRRK2) Dephosphorylation in Kinome-Wide Analysis

While direct kinome-wide screening data for this compound's effect on Leucine-Rich Repeat Kinase 2 (LRRK2) is not extensively documented in the available research, the mechanism of LRRK2 dephosphorylation is closely linked to the inhibition of its kinase activity. Many kinase inhibitors have been shown to induce the dephosphorylation of LRRK2 at serine residues S910 and S935. nih.govplos.org This dephosphorylation is a reliable marker of LRRK2 kinase inhibition in cellular assays. plos.org

Given that this compound is structurally related to the kinase inhibitor LY294002, which is known to have off-target effects on various kinases, it is plausible that this compound could also influence the phosphorylation state of kinases such as LRRK2. The dephosphorylation of LRRK2 is a consequence of kinase inhibition, which can lead to the destabilization and proteasomal degradation of the LRRK2 protein. nih.gov However, without direct experimental evidence from a kinome-wide analysis that includes this compound, its specific effect on LRRK2 remains an area for further investigation.

Cellular and Biochemical Responses in Preclinical Models of Ly 303511 Hydrochloride

Cell Proliferation and Viability Studies

The hydrochloride salt of LY 303511 has been investigated in preclinical settings to determine its effects on cancer cell proliferation and viability. These studies have demonstrated its potential to impede cell cycle progression and reduce cell survival in a variety of cancer cell lines.

LY 303511 has been shown to induce cell cycle arrest at both the G1 and G2/M phases in pulmonary artery smooth muscle (PASM) cells, indicating its influence on key cell cycle checkpoints. researchgate.net This dual-phase arrest suggests that the compound may interfere with multiple regulatory pathways that govern cell cycle progression.

While LY 303511 has been observed to induce a G1 phase arrest, the precise molecular mechanisms underlying this effect have not been extensively detailed in available preclinical studies. Generally, G1 arrest is a critical checkpoint that prevents the replication of damaged DNA. This process is primarily regulated by the interplay of cyclins (such as Cyclin D), cyclin-dependent kinases (CDK4/6), and CDK inhibitors (like p21). These components control the phosphorylation of the retinoblastoma protein (Rb), a key step for progression into the S phase. The specific interactions of LY 303511 with these regulatory proteins are yet to be fully elucidated.

Similar to its effects on the G1 phase, LY 303511 has been noted to cause an arrest in the G2/M phase of the cell cycle. researchgate.net This checkpoint is crucial for ensuring that the cell is prepared for mitosis. The transition from G2 to M phase is predominantly governed by the Cyclin B1/Cdc2 (CDK1) complex. The activity of this complex is tightly regulated by activating phosphatases, such as Cdc25c, and inhibitory kinases. nih.govplos.org Although LY 303511 induces a G2/M arrest, the specific molecular targets within this regulatory cascade have not been definitively identified in the reviewed literature.

The anti-proliferative effects of LY 303511 have been shown to be dose-dependent and vary among different cancer cell lines. In a study involving oral cancer, LY 303511 was found to decrease the survival of three oral cancer cell lines in a dose-responsive manner. nih.gov Notably, the compound exhibited a preferential effect on cancer cells, with less damage observed in normal oral cells (HGF-1). nih.gov The two oral cancer cell lines with high sensitivity to LY 303511 were identified as CAL 27 and SCC-9. nih.gov While these studies demonstrate a dose-responsive anti-proliferative effect, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not consistently reported across a broad range of cancer cell lines in the available literature.

Table 1: Differential Dose-Responsive Effects of LY 303511 in Various Cell Lines This table is based on qualitative data from preclinical studies. Specific IC50 values were not available in the cited sources.

Cell Line Cancer Type Effect of LY 303511 Source
CAL 27 Oral Cancer High sensitivity; dose-responsive decrease in survival nih.gov
SCC-9 Oral Cancer High sensitivity; dose-responsive decrease in survival nih.gov
HGF-1 Normal Oral Cells Little damage observed nih.gov
HeLa Cervical Cancer Sensitization to TRAIL-induced apoptosis nih.gov

Inhibition of Cell Cycle Progression

Apoptosis Induction and Sensitization Mechanisms

Beyond its effects on the cell cycle, LY 303511 has been shown to play a significant role in promoting apoptosis, or programmed cell death, particularly through the sensitization of cancer cells to other apoptotic stimuli.

A notable mechanism of action for LY 303511 is its ability to sensitize tumor cells to apoptosis induced by the TNF-Related Apoptosis-Inducing Ligand (TRAIL). nih.gov TRAIL is a promising anti-cancer agent because its death receptors, DR4 and DR5, are often more highly expressed on tumor cells than on normal cells. nih.gov However, resistance to TRAIL can be a clinical challenge. nih.gov

Pre-incubation of HeLa cervical cancer cells with LY 303511 was found to significantly amplify TRAIL-induced apoptosis. nih.gov This sensitization is achieved through a multi-faceted mechanism. LY 303511 was shown to downregulate the expression of cFLIP(S), an inhibitor of the death-inducing signaling complex (DISC). nih.gov Furthermore, it promotes the oligomerization of the DR5 death receptor, which facilitates the assembly and signaling of the DISC. nih.gov

The enhanced signaling cascade leads to the activation of initiator caspase-8 and subsequent cleavage of its substrate, Bid. nih.gov This, in turn, triggers the mitochondrial pathway of apoptosis, characterized by mitochondrial membrane permeabilization and the release of cytochrome c and other pro-apoptotic factors. nih.gov The downstream effects include the activation of caspases 2, 3, and 9, leading to DNA fragmentation and ultimately, cell death. nih.gov

Sensitization to TNF-Related Apoptosis-Inducing Ligand (TRAIL)

Enhanced Death Receptor 5 (DR5) Oligomerization

LY 303511 hydrochloride has been shown to amplify signaling induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by promoting the oligomerization of Death Receptor 5 (DR5). nih.govlookchem.com This process is a critical initial step in the extrinsic apoptosis pathway. By facilitating the clustering of DR5 on the cell surface, this compound effectively lowers the threshold for TRAIL-induced apoptosis, even in cancer cells that are otherwise resistant. nih.govcaymanchem.com This enhanced oligomerization creates a more efficient platform for the subsequent recruitment of adaptor proteins and the initiation of the apoptotic cascade. semanticscholar.org

Potentiation of Death-Inducing Signaling Complex (DISC) Assembly

Following the enhanced oligomerization of DR5, this compound facilitates the assembly of the Death-Inducing Signaling Complex (DISC). nih.gov The formation of the DISC is a pivotal event where adaptor proteins, such as Fas-associated death domain (FADD), and initiator caspases, like pro-caspase-8, are brought into close proximity with the activated death receptors. semanticscholar.org The potentiation of DISC assembly by this compound leads to a more robust activation of the downstream apoptotic machinery. nih.gov

Mitochondrial Permeabilization and Caspase Activation Cascade (e.g., Caspases 2, 3, 8, 9)

The amplified TRAIL signaling, driven by this compound, leads to significant activation of a cascade of caspases. nih.gov Pre-incubation of HeLa cells with this compound markedly enhanced the activation of caspases 2, 3, 8, and 9 in response to TRAIL. nih.gov The activation of caspase-8 at the DISC initiates the cascade, which can then proceed through two interconnected pathways. One pathway involves the direct activation of executioner caspases like caspase-3. The other, more amplified pathway, involves the cleavage of Bid (a BH3 interacting-domain death agonist) by caspase-8. Truncated Bid then translocates to the mitochondria, inducing mitochondrial membrane permeabilization. nih.gov This results in the release of pro-apoptotic factors such as cytochrome c and the second mitochondrial activator of caspase/direct IAP-binding protein with low PI (Smac/DIABLO). nih.gov The release of these factors further propagates the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis. nih.gov

Synergistic Apoptosis Induction with Chemotherapeutic Agents (e.g., Vincristine)

In preclinical studies, this compound has demonstrated a synergistic effect in inducing apoptosis when combined with conventional chemotherapeutic agents like vincristine (B1662923). aacrjournals.orgnih.gov Pre-treatment with this compound significantly enhanced the sensitivity of LNCaP prostate carcinoma cells to concentrations of vincristine that would otherwise be non-apoptotic. aacrjournals.orgnih.gov This sensitizing effect was also observed with other chemotherapeutic compounds such as etoposide (B1684455) and daunorubicin. aacrjournals.org

Role of Intracellular H2O2 in Sensitization

A key mechanism underlying the synergistic effect of this compound is the production of intracellular hydrogen peroxide (H₂O₂). aacrjournals.orgnih.gov Treatment of tumor cells with this compound leads to a notable increase in intracellular H₂O₂ levels. aacrjournals.orgnih.gov This elevation of H₂O₂ appears to create a permissive intracellular environment for the apoptotic machinery to be more effectively triggered by chemotherapeutic agents. The critical role of H₂O₂ in this process was confirmed in studies where the overexpression of catalase, an enzyme that degrades H₂O₂, significantly blocked the amplifying effect of this compound on vincristine-induced caspase-2 and caspase-3 activation and subsequent cell death. aacrjournals.orgnih.gov

Oxidative Stress and DNA Damage Induction

Characterization of Oxidative DNA Damage (e.g., 8-oxo-2'-deoxyguanosine assay)

In preclinical studies, this compound has been shown to induce oxidative stress, leading to DNA damage. This effect is often characterized by measuring the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a well-established biomarker for oxidative DNA damage resulting from reactive oxygen species (ROS) attacking the guanine (B1146940) base in DNA. nih.govgenox.comnwlifescience.com

Research in oral cancer cell lines (CAL 27 and SCC-9) demonstrated that treatment with LY 303511 induces the generation of ROS and mitochondrial superoxide. nih.gov A subsequent 8-oxo-2'-deoxyguanosine assay confirmed that this increase in oxidative stress leads to significant oxidative DNA damage within these cancer cells. nih.gov This mechanism is linked to the compound's ability to generate intracellular hydrogen peroxide (H₂O₂), which contributes to its anti-proliferative and apoptotic effects. nih.govaacrjournals.orgnih.gov The induction of DNA damage is a key aspect of the PI3K-independent activity of LY 303511. nih.govaacrjournals.org

Table 1: Oxidative DNA Damage Induced by LY 303511 in Oral Cancer Cells

Cell Line Effect of LY 303511 Assay Used Finding Citation
CAL 27 Induction of ROS and mitochondrial superoxide 8-oxo-2'-deoxyguanosine assay Increased oxidative DNA damage nih.gov

Electrophysiological Characterization

This compound has been identified as a direct modulator of ion channel activity, specifically voltage-gated potassium (K+) channels. caymanchem.combio-techne.com This electrophysiological effect is independent of its structural relationship to the PI3K inhibitor LY294002. aacrjournals.orgmedchemexpress.commedchemexpress.com

In studies using MIN6 insulinoma cells, LY 303511 was found to reversibly block whole-cell outward K+ currents in a dose-dependent manner. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC₅₀) for this blockade was determined to be 64.6 ± 9.1 μM. medchemexpress.commedchemexpress.comselleckchem.com Further investigation in tsA201 cells transfected with specific potassium channel subunits revealed that LY 303511 at a concentration of 100 μM could reversibly inhibit currents from the Kv2.1 channel by 41%. medchemexpress.commedchemexpress.com This direct interaction with potassium channels represents a distinct bioactivity of the compound. aacrjournals.org

Table 2: Effect of LY 303511 on Potassium (K+) Channel Currents

Cell Model Channel Type Effect IC₅₀ / Concentration Citation
MIN6 insulinoma cells Endogenous K+ channels Reversible block of outward currents 64.6 ± 9.1 μM medchemexpress.commedchemexpress.comselleckchem.com

Non-PI3K Dependent Cellular Effects

This compound was originally developed as a close structural analog and negative control for LY294002, a well-known pan-PI3K inhibitor. nih.govcaymanchem.com A critical distinction of LY 303511 is that it does not inhibit the phosphoinositide 3-kinase (PI3K) pathway. medchemexpress.commedchemexpress.com However, it exerts several significant cellular effects through alternative, PI3K-independent mechanisms.

One of the primary non-PI3K dependent actions is the inhibition of the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.com In A549 human lung adenocarcinoma cells, LY 303511 was shown to inhibit the mTOR-dependent phosphorylation of S6 kinase (S6K) without affecting the PI3K-dependent phosphorylation of Akt. caymanchem.commedchemexpress.com This activity contributes to its anti-proliferative effects. medchemexpress.com

Furthermore, LY 303511 has been found to inhibit casein kinase 2 (CK2) activity, a regulator of cell cycle progression. caymanchem.commedchemexpress.com This inhibition is associated with a reduction in G2/M progression in cancer cells. caymanchem.commedchemexpress.com The compound also sensitizes various cancer cell lines to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), an effect mediated by the generation of hydrogen peroxide and the upregulation of death receptors. caymanchem.commedchemexpress.com Other reported non-PI3K-dependent effects include the inhibition of monocyte chemoattractant protein-1 (MCP-1) expression and potential interactions with serotonin (B10506) receptors. aacrjournals.orgbiorxiv.org

Table 3: Summary of Non-PI3K Dependent Cellular Effects of LY 303511

Cellular Effect Mechanism/Target Cell Model(s) Citation
Inhibition of Cell Proliferation Inhibition of mTOR-dependent S6K phosphorylation A549 lung cancer cells, PASM cells caymanchem.commedchemexpress.comresearchgate.net
Cell Cycle Arrest Inhibition of Casein Kinase 2 (CK2), reduction in G2/M progression A549 lung cancer cells caymanchem.commedchemexpress.com
Sensitization to Apoptosis H₂O₂-mediated upregulation of TRAIL death receptors SHEP-1 neuroblastoma, HeLa, T98G, Jurkat, CEM, HT29 caymanchem.commedchemexpress.commedchemexpress.com
ROS Production Intracellular generation of hydrogen peroxide (H₂O₂) LNCaP prostate carcinoma cells aacrjournals.orgnih.gov

Preclinical Pharmacological and Pharmacodynamic Investigations of Ly 303511 Hydrochloride Non Human in Vivo Models

Efficacy Studies in Xenograft Models

Inhibition of Tumor Growth in Established Xenografts (e.g., PC-3 prostate cancer, oral cancer in zebrafish)

LY 303511 hydrochloride has demonstrated notable anti-tumor efficacy in non-human in vivo models, specifically inhibiting tumor growth in xenografts of human prostate and oral cancers.

In a key study utilizing a human prostate adenocarcinoma (PC-3) xenograft model, athymic nude mice with established tumors were treated with LY 303511. The administration of the compound was shown to be sufficient to significantly inhibit the growth of the PC-3 tumors. filgen.jpsciencepub.net The anti-proliferative effects were observed to be dependent on the duration of the therapy, with longer treatment periods resulting in greater suppression of tumor growth. filgen.jp This demonstrates the potential of LY 303511 as an antineoplastic agent in rapamycin-sensitive or -resistant neoplasms. filgen.jp

Furthermore, the anti-cancer potential of LY 303511 was evaluated using a zebrafish xenograft model for oral cancer. science.gov In this model, human oral cancer cells (CAL 27), which were engineered to be fluorescent, were implanted into zebrafish embryos. science.gov Subsequent treatment with LY 303511 resulted in the inhibition of the xenografted tumor's growth, confirming the compound's antiproliferation potential against oral cancer cells in an in vivo setting. science.gov

Table 1: Summary of LY 303511 Efficacy in Preclinical Xenograft Models

Cancer Type Model Organism Cell Line Key Finding Citation
Prostate Adenocarcinoma Athymic Nude Mouse PC-3 Significant inhibition of established tumor growth. filgen.jpsciencepub.net
Oral Cancer Zebrafish CAL 27 Inhibition of xenografted tumor growth. science.gov

Assessment of Target Engagement and Pharmacodynamic Markers in Animal Models

While direct in vivo target engagement studies using methods like radioligand-displacement assays have not been detailed in the available literature for LY 303511, its pharmacodynamic effects and molecular mechanisms of action have been characterized, providing strong evidence of target modulation in preclinical models. These investigations reveal that LY 303511 acts through multiple pathways, independent of phosphatidylinositol 3-kinase (PI3K) inhibition. filgen.jpsciencepub.net

A primary pharmacodynamic effect of LY 303511 is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. In studies with human lung epithelial adenocarcinoma (A549) cells, which informed subsequent in vivo work, LY 303511 was shown to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a crucial downstream effector regulating cell growth and proliferation. filgen.jpsciencepub.net This effect on S6K phosphorylation serves as a key pharmacodynamic marker of the compound's activity. Unlike the related compound LY 294002, LY 303511 accomplishes this without inhibiting the PI3K-dependent phosphorylation of Akt, highlighting a more specific mechanism of action. filgen.jpsciencepub.net

Another significant pharmacodynamic mechanism identified is the induction of intracellular reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2). science.govarizona.edu Pre-incubation of LNCaP prostate cancer cells with LY 303511 led to a substantial increase in intracellular H2O2. This elevation of oxidative stress creates a permissive environment that enhances the sensitivity of tumor cells to apoptosis induced by other chemotherapeutic agents. arizona.edu This PI3K-independent mechanism represents a novel pathway for the death-sensitizing effects of LY 303511. arizona.edu

Table 2: Key Pharmacodynamic Effects of LY 303511 in Preclinical Models

Pharmacodynamic Effect Molecular Marker/Pathway Model System Consequence Citation
mTOR Pathway Inhibition Inhibition of pS6K (T389) phosphorylation A549 cells, PASM cells Inhibition of cell proliferation filgen.jpsciencepub.net
Cell Cycle Regulation Inhibition of Casein Kinase 2 (CK2) activity A549 cells G1 and G2/M cell cycle arrest filgen.jpsciencepub.net
Induction of Oxidative Stress Increased intracellular Hydrogen Peroxide (H2O2) LNCaP cells, Oral cancer cells Sensitization to drug-induced apoptosis science.govarizona.edu

Preclinical Pharmacokinetics (Mechanistic and Predictive Aspects)

In Vitro Metabolic Stability and Metabolite Identification (Preclinical Context)

A comprehensive search of publicly available scientific literature did not yield specific studies detailing the in vitro metabolic stability or metabolite identification of this compound.

Absorption, Distribution, and Excretion (ADE) in Preclinical Models

Following a thorough review of scientific literature, no specific preclinical studies on the absorption, distribution, and excretion (ADE) of this compound in animal models were found to be publicly available.

Predictive Modeling for Pharmacokinetic Parameters from Preclinical Data

A detailed search of the scientific literature did not identify any studies that have developed or utilized predictive pharmacokinetic models for this compound based on preclinical data.

Advanced Research Methodologies and Computational Approaches Applied to Ly 303511 Hydrochloride

Structure-Activity Relationship (SAR) Studies for Analog Design

SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For LY 303511, these studies have been crucial for differentiating its activity profile from that of its well-known counterpart, LY294002.

Comparative Analysis with LY294002 and Other Analogs

LY 303511 was originally developed as a close structural analog and negative control for LY294002, a potent inhibitor of phosphoinositide 3-kinase (PI3K). While the two compounds share a high degree of structural similarity, their biological activities are distinct. The primary structural difference lies in the substitution of the morpholine (B109124) oxygen atom in LY294002 with a piperazinyl group in LY 303511. This modification renders LY 303511 largely inactive as a PI3K inhibitor. aacrjournals.org

Despite its lack of PI3K inhibition, studies revealed that LY 303511 shares certain PI3K-independent effects with LY294002. Both compounds were found to significantly increase intracellular hydrogen peroxide (H₂O₂) production, thereby sensitizing tumor cells to apoptosis induced by chemotherapeutic agents. aacrjournals.orgnih.govaacrjournals.org This shared capability highlights a mechanism of action that is independent of the PI3K/Akt pathway. nih.gov

Further comparative studies have shown that while LY294002 is a potent inhibitor of the PI3K p110δ subunit, LY 303511 is significantly less efficient at binding and eluting this protein, confirming its poor activity against PI3K. nih.gov However, LY 303511 demonstrates inhibitory activity against other kinases, such as casein kinase 2 (CK2), and has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov

Table 1: Comparative Profile of LY 303511 vs. LY294002
FeatureLY 303511 HydrochlorideLY294002
Primary Target (Original Context)Negative control for PI3K inhibition. PI3K inhibitor. nih.gov
Effect on PI3K/Akt PathwayDoes not inhibit PI3K-dependent Akt phosphorylation. aacrjournals.orgInhibits PI3K-dependent Akt phosphorylation. nih.gov
Effect on mTOR PathwayInhibits mTOR-dependent phosphorylation. Inhibits mTOR. nih.gov
Other Kinase TargetsInhibits Casein Kinase 2 (CK2). nih.govInhibits Casein Kinase 2 (CK2). nih.gov
PI3K-Independent EffectsIncreases intracellular H₂O₂. aacrjournals.orgnih.govIncreases intracellular H₂O₂. aacrjournals.orgnih.gov

Rational Design Strategies for Enhanced Selectivity and Potency (Preclinical)

The development of LY 303511 exemplifies a rational design strategy aimed at creating a tool compound to dissect cellular signaling pathways. The goal was to design a molecule structurally analogous to LY294002 but lacking its PI3K inhibitory activity. This allows researchers to distinguish between PI3K-dependent and PI3K-independent ("off-target") effects of LY294002.

The successful removal of PI3K activity through a minor structural modification underscores a key principle in rational drug design: subtle changes to a molecule's architecture can drastically alter its binding affinity and selectivity for specific targets. acs.orgnih.gov This strategy inadvertently created a compound with a different selectivity profile. While it lost potency for PI3K, it retained or gained activity against other targets like mTOR and CK2. nih.gov

This process highlights how rational design can be used not only to enhance potency for a single target but also to engineer selectivity by diminishing affinity for one target while retaining it for others. nih.govacs.org The study of such analogs is critical in preclinical research to validate drug targets and understand the full spectrum of a lead compound's cellular effects.

Computational Modeling and Simulation

Computational modeling has become an indispensable tool for predicting drug effects and uncovering complex biological mechanisms that might be missed by traditional experimental approaches.

Dynamic Pathway Modeling for Drug Effect Prediction

Researchers have employed dynamic pathway modeling, using systems of ordinary differential equations, to simulate the effects of LY 303511 on the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway. mit.edulifesciencessociety.org The goal was to understand the synergy observed when LY 303511 is combined with TRAIL to kill cancer cells. mit.edu

The initial computational model, which incorporated the known effects of LY 303511, successfully predicted and recapitulated the synergistic levels of cell death observed in laboratory experiments. mit.edulifesciencessociety.org This provided a "proof of plausibility," suggesting that the modeled effects—such as death receptor clustering, cFLIP down-regulation, and reactive oxygen species (ROS) production—were sufficient to explain how LY 303511 sensitizes cancer cells to TRAIL-induced apoptosis. mit.edu

However, the model also revealed its predictive power by failing to accurately simulate the kinetics of upstream events, particularly the activation of caspase-8 at early time points after treatment. mit.edu This discrepancy between the in silico prediction and experimental data pointed to an incomplete understanding of the drug's mechanism, prompting further investigation. lifesciencessociety.orgmit.edu

In Silico Analysis of Molecular Interactions and Binding

While specific in silico docking studies for LY 303511 are not extensively detailed in the provided sources, its molecular interactions can be inferred from SAR and experimental binding data. The key structural change from LY294002 (a morpholine ring) to LY 303511 (a piperazine (B1678402) ring) fundamentally alters the compound's ability to interact with the ATP-binding pocket of PI3K. This modification changes the hydrogen bonding capacity and electrostatic profile, leading to a loss of inhibitory activity against PI3K.

Conversely, competitive elution experiments have provided data on its relative binding affinities for other kinases. These studies showed that LY 303511 has a high affinity for CK2. nih.gov In silico approaches are invaluable for rationalizing such differences, allowing researchers to model how a ligand interacts with the distinct topographies and amino acid residues of various kinase active sites. istanbul.edu.trmdpi.comnih.govdergipark.org.tr Such analyses can explain why LY 303511 retains affinity for some kinases while losing it for PI3K, thereby helping to map its selectivity profile.

Identification of Novel Regulatory Mechanisms through Modeling (e.g., cFLIP Dynamics)

The most significant contribution of computational modeling in the study of LY 303511 was the identification of a novel regulatory mechanism involving the protein cFLIP (cellular FLICE-like inhibitory protein). mit.edu The initial dynamic model's failure to predict the early-stage kinetics of caspase-8 activation led researchers to hypothesize that an unknown effect of the drug was missing from the model. lifesciencessociety.orgmit.edu

This modeling-driven hypothesis led to new experiments which revealed a surprising, non-monotonic effect of LY 303511 on cFLIP, an inhibitor of caspase-8. mit.edu Treatment with LY 303511 was found to cause a transient up-regulation of cFLIP within the first hour, followed by a significant down-regulation over longer exposure. mit.edulifesciencessociety.org This initial increase in an inhibitory protein explained the paradoxical delay in caspase-8 activation that was observed experimentally but not predicted by the first-pass model. lifesciencessociety.org

A revised computational model incorporating this complex, dynamic regulation of cFLIP showed a much-improved correlation with the experimental data. lifesciencessociety.org Furthermore, a subsequent model was developed to suggest that this fluctuation in cFLIP levels could be a result of LY 303511 altering the intracellular ratio of different reactive oxygen species. mit.edumit.edu This work serves as a powerful example of how computational modeling can act as an investigative tool, not only for predicting outcomes but also for identifying gaps in knowledge and guiding experiments that uncover novel biological mechanisms. mit.edulifesciencessociety.org

Table 2: Role of Computational Modeling in Uncovering cFLIP Dynamics
Modeling StageKey Finding / OutcomeSignificance
Initial ModelSuccessfully predicted overall synergistic cell death with TRAIL but failed to predict early caspase-8 activation kinetics. mit.edumit.eduDemonstrated that the current understanding of the drug's mechanism was incomplete. lifesciencessociety.org
Model-Guided ExperimentationRevealed a paradoxical, non-monotonic regulation of cFLIP: a transient increase followed by a sustained decrease. mit.edulifesciencessociety.orgDiscovered a novel, complex regulatory mechanism of action for LY 303511.
Revised ModelIncorporated the dynamic cFLIP data, leading to improved agreement between simulation and experimental results. lifesciencessociety.orgValidated the importance of the newly discovered cFLIP dynamic in the drug's overall effect.

Biophysical and Proteomic Characterization of Target Interactions

Kinome-Wide Profiling and Off-Target Analysis

Comprehensive kinome-wide profiling of this compound, a structural analog of the well-known phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002, has not been extensively documented in publicly available research. Its primary utility in research has been as a negative control compound to delineate PI3K-dependent and independent effects of LY294002. tocris.com While it does not potently inhibit PI3K, detailed analyses have revealed several off-target interactions, providing insights into its PI3K-independent biological activities. medchemexpress.comaacrjournals.org

The off-target profile of this compound is characterized by its interaction with several protein families outside of the kinase superfamily. These interactions are critical for interpreting experimental results when using this compound as a control.

Voltage-Gated Potassium (Kv) Channel Blockade

A notable off-target effect of this compound is its ability to block voltage-gated potassium (Kv) channels. tocris.com Electrophysiological studies have demonstrated that it reversibly blocks K+ currents. Specifically, in MIN6 insulinoma cells, this compound was found to inhibit these currents in a dose-dependent manner. medchemexpress.com This inhibition is a direct interaction with the channel proteins and is independent of any PI3K signaling pathway. The half-maximal inhibitory concentration (IC50) for this blockade has been determined, highlighting a significant biochemical interaction. tocris.commedchemexpress.com For instance, in Kv2.1-transfected tsA201 cells, 100 μM LY303511 reversibly inhibited currents by 41%. medchemexpress.com

BET Bromodomain Inhibition

Further research has identified that this compound also functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. tocris.com This family includes BRD2, BRD3, and BRD4, which are epigenetic readers that play a crucial role in the regulation of gene transcription. The inhibitory activity against BET bromodomains represents a significant off-target effect that can influence cellular processes such as proliferation and gene expression, independent of kinase activity.

Modulation of NF-κB Signaling

This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) stimulated by interleukin-1β (IL-1β). tocris.com This inhibition leads to the attenuation of monocyte chemoattractant protein-1 (MCP-1) expression. tocris.com The mechanism of this inhibition is not related to PI3K, further diversifying the known off-target effects of the compound.

Interactive Data Table: Documented Off-Target Interactions of this compound

Target ClassSpecific Target(s)EffectReported IC50
Ion ChannelVoltage-gated potassium (Kv) channelsBlockade/Inhibition64.6 μM
Epigenetic ReadersBET bromodomain proteins (BRD2, BRD3, BRD4)InhibitionNot specified
Transcription Factor PathwayIL-1β-stimulated NF-κB activationInhibitionNot specified

Investigational Combinatorial Strategies in Preclinical Research with Ly 303511 Hydrochloride

Rationale for Combination Therapies (e.g., with TRAIL, Vincristine)

The primary rationale for combining LY303511 hydrochloride with other anti-cancer agents is to overcome resistance and augment the pro-apoptotic effects of these therapies. nih.govnih.gov While agents like TRAIL hold promise for their ability to selectively target and kill cancer cells, many tumors exhibit intrinsic or acquired resistance, limiting their clinical utility. nih.gov LY303511 hydrochloride has been investigated as a sensitizing agent that can revert this resistance and amplify the death signal induced by TRAIL. nih.govnih.govnih.gov The goal is to achieve a synergistic effect where the combined cell-killing effect is greater than the sum of the effects of each agent alone. nih.govmit.edu

Similarly, combination with conventional chemotherapeutic agents like vincristine (B1662923) is explored to enhance their efficacy at concentrations that might otherwise be non-apoptotic. nih.gov Pre-treatment with LY303511 hydrochloride has been shown to create a permissive intracellular environment that lowers the threshold for vincristine to trigger apoptosis in tumor cells. nih.gov This strategy aims to improve the therapeutic index of vincristine, potentially allowing for greater anti-tumor activity. The mechanism for this sensitization is independent of the PI3K/Akt pathway, a common target for similar molecules, suggesting a novel mode of action for LY303511 hydrochloride in this context. nih.gov

Mechanistic Insights into Synergistic Effects

Preclinical research has elucidated specific molecular mechanisms that underlie the synergistic anti-cancer effects observed when LY303511 hydrochloride is combined with TRAIL or vincristine.

Combination with TRAIL:

The synergy between LY303511 hydrochloride and TRAIL is multi-faceted, involving the enhancement of both the extrinsic and intrinsic apoptotic pathways. Pre-incubation of cancer cells with LY303511 hydrochloride significantly amplifies TRAIL-induced apoptosis. nih.gov This is achieved through several key molecular events:

Enhanced DISC Formation: LY303511 hydrochloride facilitates the oligomerization of the death receptor DR5 on the cell surface. This clustering of receptors promotes the assembly of the Death-Inducing Signaling Complex (DISC), a critical step in initiating the TRAIL death signal. nih.gov

Downregulation of cFLIP: The compound has been shown to downregulate the short form of cellular FLICE-like inhibitory protein (cFLIP(S)). nih.gov As cFLIP is a key inhibitor of caspase-8 activation at the DISC, its reduction allows for more efficient processing and activation of this initiator caspase. nih.govnih.gov

Mitochondrial Permeabilization: The enhanced activation of caspase-8 leads to the cleavage of Bid, a BH3-only protein. Truncated Bid (tBid) then translocates to the mitochondria, triggering mitochondrial membrane permeabilization. This results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO (Second mitochondrial activator of caspase/direct IAP-binding protein with low PI) into the cytoplasm. nih.gov

Caspase Cascade Activation: The release of cytochrome c leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. This cascade of caspase activation (involving caspases 2, 3, 8, and 9) culminates in the execution of apoptosis, evidenced by DNA fragmentation. nih.gov

Computational modeling of this combination has further supported these findings, indicating that LY303511 hydrochloride's effect on cFLIP is a crucial component of the synergistic cell death. nih.govnih.govmit.edu

Observed Effects of LY303511 Hydrochloride in Combination with TRAIL

Molecular Event Consequence Reference
Enhanced DR5 Oligomerization Increased DISC Formation and Signaling nih.gov
Downregulation of cFLIP(S) Promotes Caspase-8 Activation nih.gov
Caspase-8 Activation Cleavage of Bid to tBid nih.gov
Mitochondrial Permeabilization Release of Cytochrome c and Smac/DIABLO nih.gov

Combination with Vincristine:

The sensitization of tumor cells to vincristine by LY303511 hydrochloride operates through a distinct, PI3K-independent mechanism centered on the production of reactive oxygen species (ROS).

Increased Intracellular Hydrogen Peroxide (H₂O₂): Pre-treatment of tumor cells with LY303511 hydrochloride leads to a significant increase in the intracellular levels of hydrogen peroxide. nih.gov

Creation of a Pro-apoptotic Milieu: This accumulation of H₂O₂ creates an intracellular environment that is primed for apoptosis. When cells are subsequently treated with a non-apoptotic concentration of vincristine, this pro-apoptotic state allows for the efficient execution of the cell death program. nih.gov

Catalase-Reversible Effect: The critical role of H₂O₂ in this synergistic effect was confirmed in experiments where cells were engineered to overexpress catalase, an enzyme that degrades H₂O₂. In these cells, the sensitizing effect of LY303511 hydrochloride on vincristine-induced caspase activation and cell death was significantly blocked. nih.gov

This ROS-mediated mechanism distinguishes the action of LY303511 hydrochloride from other PI3K inhibitors and highlights its potential to be combined with chemotherapeutic agents that induce cellular stress. nih.gov

Key Components in the Synergistic Effect of LY303511 Hydrochloride and Vincristine

Component Role Reference
LY303511 Hydrochloride Induces production of intracellular H₂O₂ nih.gov
Hydrogen Peroxide (H₂O₂) Creates a permissive milieu for apoptosis nih.gov
Vincristine Triggers apoptosis at otherwise non-effective concentrations nih.gov

Future Directions and Emerging Research Avenues for Ly 303511 Hydrochloride

Exploration of Unidentified Mechanistic Pathways and Novel Target Discovery

A significant frontier in LY 303511 hydrochloride research is the comprehensive characterization of its molecular interactions beyond its known effects. Although it does not inhibit PI3K, it demonstrates notable antiproliferative and pro-apoptotic activities through alternative pathways.

One of the key PI3K-independent mechanisms identified is the generation of intracellular reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). This elevation of ROS has been shown to sensitize cancer cells to apoptosis induced by other chemotherapeutic agents. Further investigation into the precise molecular machinery responsible for this ROS production is a primary area for future research. Understanding how this compound modulates cellular redox balance could unveil novel therapeutic strategies that exploit the inherent oxidative stress in cancer cells.

Research has also indicated that this compound can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway and casein kinase 2 (CK2) activity, independent of PI3K signaling. These findings open avenues to explore other potential kinase targets and downstream effectors modulated by the compound. A recent preprint study has suggested a possible interaction between this compound and serotonin (B10506) receptors, which could represent a completely novel and unexplored mechanistic pathway. This preliminary finding warrants further validation and could expand the potential therapeutic applications of the compound into new areas.

The discovery of these PI3K-independent activities underscores the importance of unbiased screening approaches to identify new cellular targets. Future research should prioritize proteomic and genomic screens to build a comprehensive map of the cellular proteins and pathways that interact with this compound.

Table 1: Known and Potential Mechanistic Pathways of this compound

Pathway/TargetStatusKey Findings
PI3K InhibitionInactiveDoes not inhibit PI3K-dependent phosphorylation of Akt.
ROS GenerationIdentifiedInduces intracellular hydrogen peroxide (H₂O₂) production, leading to apoptosis sensitization.
mTOR PathwayIdentifiedInhibits mTOR-dependent phosphorylation of S6K.
Casein Kinase 2 (CK2)IdentifiedInhibits CK2 activity, affecting cell cycle progression.
Potassium ChannelsIdentifiedBlocks voltage-gated potassium (Kv) channels.
Serotonin ReceptorsPotentialPreliminary evidence suggests interaction with 5-HT₂C and 5-HT₄ receptors.

Development and Application of Advanced Preclinical Models for Biological Activity

To date, the biological activity of this compound has been predominantly evaluated in established cancer cell lines and conventional animal models. In vitro studies have utilized a variety of human cancer cell lines, including oral (CAL 27, SCC-9), prostate (LNCaP), and lung (A549) cancer cells, to elucidate its effects on cell viability and apoptosis. In vivo efficacy has been demonstrated in a zebrafish xenograft model with oral cancer cells and in athymic mice with prostate cancer xenografts.

While these models have been instrumental in the initial characterization of this compound's activity, the future of preclinical assessment lies in the adoption of more sophisticated and clinically relevant models. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, are powerful tools that better recapitulate the heterogeneity and microenvironment of human cancers. The use of PDX models would allow for a more accurate evaluation of this compound's efficacy across a diverse range of patient-specific tumor types.

Furthermore, the development of patient-derived organoids (PDOs) offers a three-dimensional in vitro culture system that preserves the cellular architecture and genetic landscape of the original tumor. PDOs can be used for higher-throughput screening of drug sensitivity and to investigate the mechanisms of action of compounds like this compound in a more physiologically relevant context. Given the compound's activity in sensitizing tumors to other agents, these advanced models would be invaluable for testing combination therapies and identifying potential biomarkers of response.

Table 2: Preclinical Models for Evaluating this compound

Model TypeExamples/ApplicationFuture Direction
In Vitro 2D Cancer Cell Lines (Oral, Prostate, Lung)Patient-Derived Organoids (PDOs) for enhanced physiological relevance and combination screening.
In Vivo Zebrafish Xenografts, Mouse Xenografts (Cell Line-Derived)Patient-Derived Xenografts (PDXs) to better represent human tumor heterogeneity and microenvironment.

Translational Research Opportunities for Basic Science Insights (Preclinical to Theoretical Application)

The fundamental discoveries of this compound's PI3K-independent mechanisms of action provide a strong foundation for translational research aimed at defining its clinical potential. The finding that it induces ROS-mediated apoptosis is particularly promising, as it suggests a therapeutic strategy that could be effective in cancers with high intrinsic oxidative stress or in combination with other ROS-inducing agents.

A key translational opportunity lies in the identification of predictive biomarkers. Given that this compound's activity is linked to ROS production, it is conceivable that tumors with specific metabolic profiles or deficiencies in antioxidant pathways may be more susceptible to its effects. Future research should focus on correlating the compound's activity with genomic and metabolomic data from preclinical models to identify potential biomarkers that could be used to select patients most likely to benefit from treatment.

The ability of this compound to sensitize cancer cells to other therapies presents a clear path toward the theoretical application of combination strategies. Based on its known mechanisms, rational combinations could be designed. For instance, pairing this compound with pro-oxidant chemotherapies or inhibitors of antioxidant pathways could create a synthetic lethal effect. A theoretical framework for clinical trials could be developed based on these preclinical findings, prioritizing cancer types where mTOR signaling or oxidative stress are known drivers of the disease.

Q & A

Q. What is the mechanism by which LY 303511 hydrochloride enhances TRAIL sensitivity in neuroblastoma cells?

LY 303511 enhances TRAIL sensitivity in SHEP-1 neuroblastoma cells through H2O2-MAPK pathway activation and upregulation of death receptors (e.g., DR5). This mechanism involves oxidative stress signaling, which primes cells for apoptosis when combined with TRAIL ligands. Experimental validation includes exposing SHEP-1 cells to LY 303511 (e.g., 10–50 μM) and TRAIL, followed by cytotoxicity assays (e.g., crystal violet staining) to quantify apoptosis .

Q. Which experimental models are commonly used to study LY 303511’s ion channel effects?

MIN6 insulinoma cells are the primary model for studying LY 303511’s reversible blockade of K<sup>+</sup> currents (IC50 = 64.6 ± 9.1 μM). Electrophysiological techniques, such as patch-clamp recordings, are recommended to measure current inhibition. For in vivo studies, PC-3 xenograft models in immunodeficient mice (e.g., 10 mg/kg/day administered intraperitoneally) are used to assess tumor growth suppression .

Q. What are the key in vivo findings of LY 303511 in cancer research?

In PC-3 prostate cancer xenografts, LY 303511 (10 mg/kg/day) reduced tumor volume by approximately 50% over 30 days. This effect is attributed to its pro-apoptotic activity rather than PI3K inhibition. Researchers should monitor tumor size biweekly and use immunohistochemistry to validate apoptosis markers (e.g., cleaved caspase-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding LY 303511’s PI3K inhibition claims?

Although some sources classify LY 303511 as a PI3K inhibitor (e.g., Santa Cruz Biotechnology ), kinase assays confirm it lacks PI3K inhibitory activity. To validate, use recombinant PI3K isoforms in kinase assays with LY 294002 (a known PI3K inhibitor) as a control. LY 303511’s structural similarity to LY294002 may cause misclassification, but functional assays are critical for confirmation .

Q. What experimental strategies optimize LY 303511’s concentration for in vitro vs. in vivo studies?

For in vitro studies, dose-response curves (e.g., 1–100 μM) in SHEP-1 or MIN6 cells determine optimal concentrations. In vivo, pharmacokinetic profiling in rodents is essential due to variations in bioavailability. Start with 10 mg/kg/day and adjust based on tumor response and toxicity markers (e.g., liver enzymes) .

Q. Can LY 303511 be combined with other DR5 agonists (e.g., Bioymifi) to enhance apoptosis?

Co-treatment with Bioymifi (a DR5 agonist, Kd = 1.2 μM) may synergize with LY 303511 by amplifying death receptor clustering. Test combinations using fixed-ratio designs (e.g., 1:1 to 1:5 molar ratios) and analyze synergy via Chou-Talalay plots. Include TRAIL-resistant cell lines to assess broad applicability .

Methodological Guidance

Q. How to measure LY 303511’s blockade of K<sup>+</sup> currents in MIN6 cells?

Use whole-cell patch-clamp recordings in MIN6 insulinoma cells. Prepare extracellular solutions with 140 mM NaCl and 5 mM KCl, and intracellular solutions with 130 mM KCl. Apply LY 303511 (10–100 μM) and measure current-voltage relationships. Normalize data to baseline currents for IC50 calculations .

Q. What controls are essential in kinase assays to confirm LY 303511’s lack of PI3K inhibition?

Include LY294002 (1–10 μM) as a positive control for PI3K inhibition and DMSO as a vehicle control. Use recombinant PI3K isoforms (e.g., p110α/p85α) in fluorescence-based kinase assays. Quantify ATP consumption via HTRF (Homogeneous Time-Resolved Fluorescence) and compare inhibition curves .

Q. How to interpret variability in IC50 values for K<sup>+</sup> current blockade across studies?

Variability may arise from differences in cell passage number, recording conditions, or LY 303511 solubility. Replicate experiments across multiple cell batches and use freshly prepared LY 303511 in DMSO (stored at -80°C). Statistical analysis (e.g., ANOVA with post-hoc tests) should account for inter-experimental variability .

Q. What are the limitations of LY 303511’s current research data?

No clinical data exists for LY 303511, limiting translational relevance. Additionally, its off-target effects on other ion channels (e.g., Kv1.3) remain underexplored. Researchers should screen against ion channel panels and use CRISPR-edited cell lines to isolate specific mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.